Linalyl hexanoate is an ester derived from the reaction of linalool and hexanoic acid. It is known for its pleasant floral aroma, making it a valuable compound in the fragrance and flavoring industries. This compound is classified as a medium-chain fatty acid ester, which contributes to its unique properties and applications.
Linalyl hexanoate can be sourced from natural products, particularly through the esterification of linalool, a terpene alcohol found in various essential oils such as lavender and coriander, with hexanoic acid, which can be derived from natural fats or synthesized chemically.
Linalyl hexanoate falls under the category of esters, specifically fatty acid esters. It is categorized in the broader chemical classification of carboxylic acid derivatives.
The synthesis of linalyl hexanoate can be achieved through several methods, primarily focusing on esterification reactions. The most common method involves the direct esterification of linalool with hexanoic acid, often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Linalyl hexanoate has a chemical formula of . Its structure consists of a hexanoate group attached to a linalool moiety, characterized by a double bond and an alcohol functional group.
Linalyl hexanoate can undergo various chemical reactions typical of esters:
The mechanism of action for linalyl hexanoate primarily revolves around its role as an aromatic compound in various applications:
Studies have shown that linalyl hexanoate exhibits low toxicity levels, making it suitable for use in consumer products .
Relevant data from studies indicate that linalyl hexanoate has favorable stability profiles when stored properly .
Linalyl hexanoate is utilized across various fields:
Linalyl hexanoate (CAS 7779-23-9) is an ester-derived fragrance and flavor compound characterized by its complex fruity-floral aroma profile. As a member of the acyclic monoterpenoid class, it features a linalool backbone esterified with hexanoic acid (caproic acid), resulting in the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol [5] [7]. This colorless, oily liquid is sparingly soluble in water (0.086 mg/L at 25°C) but miscible with alcohols and oils, making it suitable for fragrance applications [2] [3]. Its significance in industrial perfumery and flavoring stems from its versatility in replicating nuanced fruity notes that are challenging to isolate from natural sources.
Linalyl hexanoate belongs to the acyl monoterpenoid subgroup, specifically classified as an acyclic monoterpenoid ester due to its open-chain structure lacking cyclic rings [3] [7]. Key identifiers include:
Structural Features:The molecule combines two distinct moieties:
Table 1: Structural and Physicochemical Properties
Property | Value | Measurement Reference |
---|---|---|
Molecular Weight | 252.39 g/mol | [5] [8] |
Boiling Point | 252°C at 760 mm Hg | [2] [5] |
Flash Point | 80.56°C (177°F) | [2] [8] |
Density | 0.900 g/cm³ at 20°C | [5] [8] |
Vapor Pressure | 0.00106 mm Hg at 25°C | [5] |
LogP (octanol-water) | 5.96 (experimental est.) | [5] [7] |
Table 2: Comparison with Key Linalyl Esters
Ester | Molecular Formula | Molecular Weight | logP | Primary Aroma |
---|---|---|---|---|
Linalyl hexanoate | C₁₆H₂₈O₂ | 252.39 | 5.96 | Green, pear, pineapple |
Linalyl acetate | C₁₂H₂₀O₂ | 196.29 | 3.28 | Lavender, citrus |
Linalyl butyrate | C₁₄H₂₄O₂ | 224.34 | 4.30 | Peach, apricot |
Linalyl isobutyrate | C₁₄H₂₄O₂ | 224.34 | 4.15 | Fruity, berry |
Natural Occurrence:Unlike simpler esters (e.g., linalyl acetate in lavender), linalyl hexanoate is not a major constituent of essential oils. Trace amounts may occur in Mangifera species (mango), but analytical confirmation remains limited [9]. Its low natural abundance necessitates synthetic production for commercial use.
Synthetic Production:Industrial synthesis occurs via esterification:
Linalool + Hexanoic Acid → Linalyl Hexanoate + H₂O
Key Process Parameters [8] [10]:
Table 3: Industrial Synthesis Parameters
Parameter | Typical Range | Industrial Significance |
---|---|---|
Catalyst Concentration | 0.05–0.25% w/w | Minimizes side reactions |
Temperature | 5–45°C | Prevents thermal degradation of linalool |
Reaction Time | 10–150 minutes | Balances throughput and completion |
Acid:Alcohol Ratio | 1.2:1 to 2:1 | Maximizes ester yield (>98%) |
Purification involves vacuum distillation to remove unreacted acids and terpene byproducts, achieving ≥98% purity [5] [10].
Linalyl hexanoate emerged as a significant synthetic flavoring agent in the mid-20th century, driven by demand for cost-effective fruit flavor analogs. Key milestones include:
Table 4: Sensory Profile and Industrial Applications
Characteristic | Description | Application Examples |
---|---|---|
Odor Type | Fruity | Perfume top notes, flavor enhancers |
Odor Description | Green, warm, fruity, animalic, pear, pineapple | Tropical fragrances, fruity detergents |
Flavor Type | Sweet, ripe fruit | Baked goods, beverages, confectionery |
Use Level in Fragrances | Up to 1.2% (97.5th percentile) | Fine perfumes, soaps, shampoos |
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